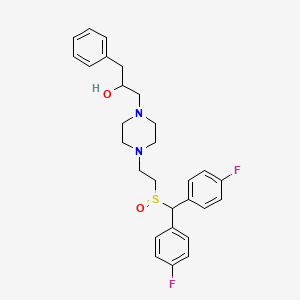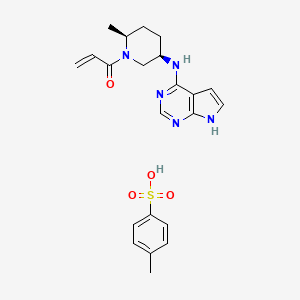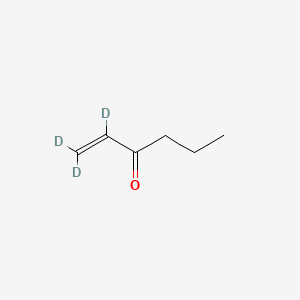
1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JJC8-088 is a dopamine reuptake inhibitor derived from the wakefulness-promoting agent modafinil. It has a significantly higher affinity for the dopamine transporter compared to modafinil, making it a potent compound in the field of psychostimulant research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JJC8-088 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the bis(4-fluorophenyl)methylsulfinyl group and its subsequent attachment to a piperazine ring. The final step involves the addition of a phenylpropan-2-ol group to complete the structure .
Industrial Production Methods: Industrial production methods for JJC8-088 are not well-documented in the public domain. it is likely that the synthesis follows a similar multi-step process as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: JJC8-088 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the bis(4-fluorophenyl)methylsulfinyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of JJC8-088 include various organic solvents, acids, and bases. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions of JJC8-088 depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
It has shown promise in reducing cocaine self-administration in animal models, making it a potential candidate for developing medications for substance use disorders . Additionally, JJC8-088 has been investigated for its effects on dopamine levels in the brain, which could have implications for treating conditions such as depression and attention deficit hyperactivity disorder .
Mechanism of Action
JJC8-088 exerts its effects by inhibiting the reuptake of dopamine, thereby increasing dopamine levels in the synaptic cleft. It stabilizes the dopamine transporter in an outward-facing open conformation, similar to the mechanism of action of cocaine . This results in potent psychostimulant effects and robust increases in dopamine levels in the nucleus accumbens .
Comparison with Similar Compounds
Similar Compounds:
- Modafinil
- RDS3-094
- JJC8-089
- JJC8-091
Uniqueness: Compared to modafinil, JJC8-088 has a substantially higher affinity for the dopamine transporter, making it a more potent dopamine reuptake inhibitor . Unlike modafinil and other analogues, which are atypical dopamine reuptake inhibitors, JJC8-088 is a typical cocaine-like dopamine reuptake inhibitor . This unique characteristic makes it a valuable compound for studying the effects of dopamine reuptake inhibition and developing potential treatments for psychostimulant use disorders .
Properties
Molecular Formula |
C28H32F2N2O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]-3-phenylpropan-2-ol |
InChI |
InChI=1S/C28H32F2N2O2S/c29-25-10-6-23(7-11-25)28(24-8-12-26(30)13-9-24)35(34)19-18-31-14-16-32(17-15-31)21-27(33)20-22-4-2-1-3-5-22/h1-13,27-28,33H,14-21H2 |
InChI Key |
MACFTPBZAOCTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)



![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)








![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
